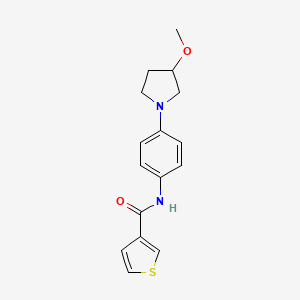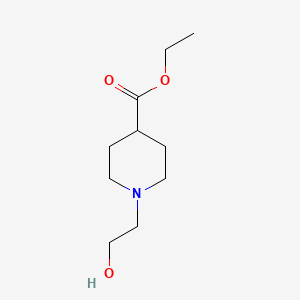![molecular formula C19H21FN2O3S2 B2699606 N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 2034300-28-0](/img/structure/B2699606.png)
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-fluoro-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-fluoro-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H21FN2O3S2 and its molecular weight is 408.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Selective Discrimination of Thiophenols
A study highlighted the development of a reaction-based fluorescent probe for discriminating thiophenols over aliphatic thiols. This probe, leveraging the intramolecular charge transfer pathways, showcased high sensitivity and selectivity, making it a potential candidate for thiophenol detection in environmental and biological samples (Wang et al., 2012).
Antimycobacterial Activity
Another research effort synthesized novel thiourea derivatives bearing a benzenesulfonamide moiety. These compounds were evaluated for their activity against Mycobacterium tuberculosis, with some showing significant antimycobacterial potency. This suggests potential applications in developing new antituberculosis drugs (Ghorab et al., 2017).
Anticancer Agents
A study on aminothiazole-paeonol derivatives synthesized and characterized for anticancer activity revealed significant inhibitory effects on various cancer cell lines. Specifically, compounds demonstrated high anticancer potential against human gastric adenocarcinoma and colorectal adenocarcinoma cells, indicating promising avenues for gastrointestinal cancer treatment (Tsai et al., 2016).
Alzheimer’s Disease Therapeutics
Research into N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides yielded new compounds with potential therapeutic applications for Alzheimer’s disease. These compounds exhibited inhibitory effects on acetylcholinesterase, an enzyme target for Alzheimer’s therapy, with one showing competitive inhibition and forming an irreversible enzyme inhibitor complex (Abbasi et al., 2018).
Nonlinear Optical Properties
A series of thienyl-substituted pyridinium salts were synthesized and evaluated for their second-order nonlinear optical (NLO) properties. These compounds, particularly those forming noncentrosymmetric structures, exhibited significant second harmonic generation efficiencies, pointing towards applications in optical technologies (Li et al., 2012).
Mécanisme D'action
The compound’s pharmacokinetics, which include its absorption, distribution, metabolism, and excretion (ADME) properties, would also play a crucial role in its bioavailability and overall effects. These properties can be influenced by various factors, including the compound’s chemical structure, the route of administration, and individual patient factors .
The compound’s action could also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors could affect the compound’s stability, its interactions with its targets, and its overall efficacy .
Propriétés
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S2/c1-22(2)17(15-12-26-19-7-5-4-6-14(15)19)11-21-27(23,24)13-8-9-18(25-3)16(20)10-13/h4-10,12,17,21H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIMIZBFPKTVSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC(=C(C=C1)OC)F)C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(Tert-butyl)phenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2699523.png)
![4-[1-(Phenylsulfanyl)ethyl]aniline hydrochloride](/img/structure/B2699527.png)
![(E)-2-(2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromen-7-ylidene)-N-((tetrahydrofuran-2-yl)methyl)hydrazinecarbothioamide](/img/structure/B2699528.png)
![3-((4-methyl-5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2699530.png)



![N-([2,4'-bipyridin]-4-ylmethyl)-3,4-diethoxybenzamide](/img/structure/B2699539.png)
![6-Bromothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B2699540.png)
![7-cyclohexyl-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2699541.png)


![7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine;hydrochloride](/img/structure/B2699545.png)
![N-([2,2'-bifuran]-5-ylmethyl)furan-3-carboxamide](/img/structure/B2699546.png)